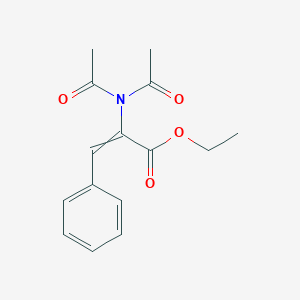
Ethyl 2-(diacetylamino)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diacetylamino)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a diacetylamino group, and a phenyl group attached to a prop-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(diacetylamino)-3-phenylprop-2-enoate typically involves the reaction of ethyl acetoacetate with aniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include heating the mixture under reflux and using a suitable solvent such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(diacetylamino)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diacetylamino)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 2-(diacetylamino)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl 2-(diacetylamino)-3-phenylprop-2-enoate.
Aniline: Another precursor used in the synthesis.
Ethyl 2-isocyanoacetate: A structurally similar compound with different functional groups
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
90237-81-3 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
ethyl 2-(diacetylamino)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H17NO4/c1-4-20-15(19)14(16(11(2)17)12(3)18)10-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
HXYVIHJSRDYIGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)N(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
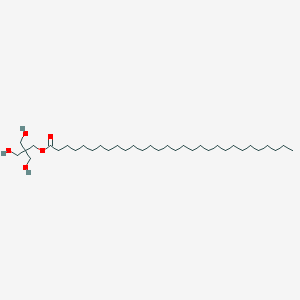

![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
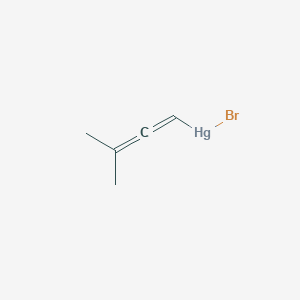
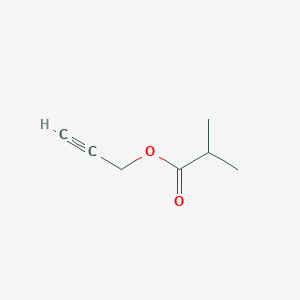
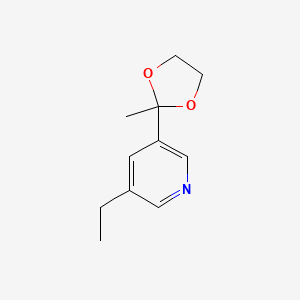
![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
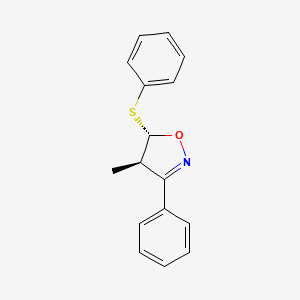
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
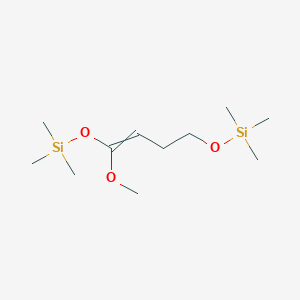
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
